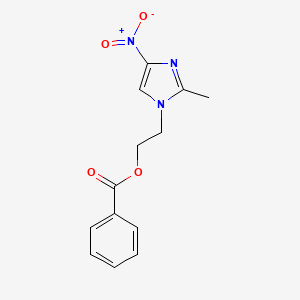

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)ethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-10-14-12(16(18)19)9-15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMOMSXPPYKGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate involves several steps. One common method includes the reaction of 2-Methyl-4-nitroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in acetonitrile at room temperature for 21 hours . The reaction mixture is then treated with sodium hydroxide in a water/methanol mixture at room temperature for 3 hours to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include mild temperatures and solvents like acetonitrile or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity

- Drug Formulation

- Impurity Standard in Drug Testing

Analytical Chemistry Applications

- Chromatographic Analysis

- Mass Spectrometry

Case Study 1: Antimicrobial Efficacy

A study conducted on various nitroimidazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazole ring can enhance antimicrobial potency, suggesting potential pathways for drug development.

Case Study 2: Quality Control in Pharmaceuticals

In a quality control setting, this compound was utilized to assess the purity of metronidazole formulations. By employing HPLC with this compound as an internal standard, researchers achieved high accuracy in determining impurity levels, ensuring compliance with regulatory standards.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage cellular components, leading to the death of microbial cells. This mechanism is similar to that of other nitroimidazole derivatives, which are known to target DNA and other vital cellular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

The thiadiazole-hybrid compound (75% yield) shows DMSO solubility, attributed to its polar 1,3,4-thiadiazole core . In contrast, metronidazole benzoate is water-soluble, a critical feature for oral drug formulations .

Reactivity :

- Ethyl benzoate derivatives (e.g., 3-bromobenzoate) exhibit higher reactivity in esterification reactions compared to methacrylate analogs, as demonstrated in resin chemistry studies .

- The nitroimidazole core’s position (4-nitro vs. 5-nitro) influences electronic properties and metabolic stability. For example, 5-nitroimidazoles (e.g., metronidazole) are more prone to reductive activation in anaerobic environments .

Analytical and Regulatory Considerations

- Impurity Profiling : 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl benzoate is classified as a critical impurity in metronidazole benzoate, with strict limits (e.g., ≤0.15% per EP guidelines) .

- Chromatographic Separation : Reverse-phase HPLC methods effectively distinguish it from related impurities like 2-methyl-4-nitroimidazole (CAS: 696-23-1) and benzoic acid .

Biological Activity

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl benzoate, a compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol, is a nitroimidazole derivative. This compound is notable for its potential biological activities, particularly its antibacterial and antifungal properties. The following sections will explore its biological activity based on various research findings, including case studies and data tables.

The compound is characterized by the presence of a nitro group attached to an imidazole ring, which is known for conferring significant biological activity to similar compounds. The structure can be represented as follows:

- IUPAC Name : 2-(2-methyl-4-nitroimidazol-1-yl)ethyl benzoate

- CAS Number : 87009-72-1

- SMILES Representation : Cc1nc(cn1CCOC(=O)c2ccccc2)N+[O-]

Antibacterial Activity

Research indicates that nitroimidazole derivatives exhibit considerable antibacterial activity. In a study examining various monomeric alkaloids, compounds similar to this compound were shown to have effective minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 0.0195 |

| Enterococcus faecalis | 0.0048 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains, including Candida albicans and Aspergillus niger. The antifungal effects were quantified in terms of inhibition zones, with notable results indicating effective inhibition at concentrations as low as 0.0048 mg/mL .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Aspergillus niger | ≥5 mm inhibition zone |

The mechanism by which nitroimidazole derivatives exert their antibacterial and antifungal effects is primarily through the generation of reactive nitrogen species (RNS), which interfere with microbial DNA synthesis and function. This action is particularly effective in hypoxic environments where these compounds tend to accumulate .

Study on Nitroimidazole Derivatives

A comprehensive study published in MDPI evaluated the antibacterial and antifungal activities of various nitroimidazole derivatives, including those closely related to this compound. The study found that modifications on the imidazole ring significantly influenced the biological activity, with electron-withdrawing groups enhancing antibacterial potency against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions. For example, nitroimidazole derivatives are often synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 2-methyl-4-nitroimidazole, can be functionalized with an ethyl benzoate group using coupling agents like chloroethyl benzoate under reflux in ethanol with potassium carbonate as a base .

- Critical Parameters : Temperature control (e.g., reflux at 80–90°C) and stoichiometric ratios (e.g., 1:1 molar ratio of imidazole to benzoate precursor) are crucial. Impurities like unreacted starting materials can be removed via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Expect peaks for aromatic protons (δ 7.2–8.1 ppm, split for substituted benzene), methyl groups (δ 2.5–2.7 ppm for imidazole-CH₃), and nitro group adjacency (deshielding effects) .

- ¹³C NMR : Carbons adjacent to the nitro group (C-4) show distinct shifts (~140–150 ppm) .

- IR Spectroscopy : Strong absorption bands for C=O (ester, ~1720 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹; symmetric stretch, ~1350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for nitroimidazole derivatives, such as variable antimicrobial efficacy?

- Experimental Design :

- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols to minimize variability .

- Matrix Effects : Account for organic degradation in biological matrices by stabilizing samples at 4°C during testing .

- Data Analysis : Apply multivariate statistical methods to differentiate compound-specific effects from environmental variables (e.g., pH, temperature) .

Q. What strategies improve the selectivity of this compound in targeting enzymes like nitroreductases?

- Structural Optimization :

- Modify the benzoate moiety (e.g., para-fluoro substitution) to enhance binding affinity, as seen in analogs like 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl 4-fluorobenzoate .

- Introduce steric hindrance (e.g., tert-butyl groups) to reduce off-target interactions .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of nitroimidazole functionalization?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for nitro group retention, while protic solvents (e.g., ethanol) may promote side reactions like hydrolysis .

- Catalysts : Potassium carbonate enhances nucleophilicity in ethanol, whereas phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Key Considerations for Researchers

- Contradictions in Evidence : Some protocols suggest ethanol as a solvent for nitroimidazole alkylation , while others report side reactions (e.g., ester hydrolysis) in protic media . Validate solvent choice via pilot-scale trials.

- Biological Testing : Stabilize samples at 4°C to mitigate organic degradation during long assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.